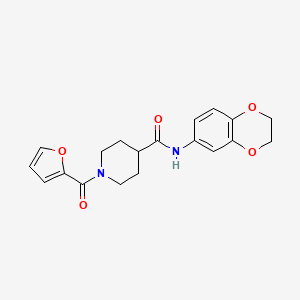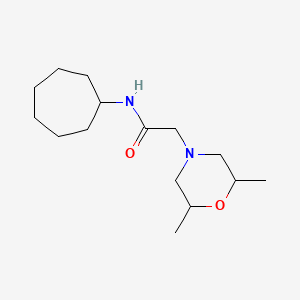
4-(2-fluoro-4-methoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-fluoro-4-methoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazinone derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of 4-(2-fluoro-4-methoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinone is not fully understood. However, it is believed to exert its biological effects by interacting with specific cellular targets, such as enzymes and receptors, leading to the modulation of various signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in several studies. This compound has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and immune response. Additionally, it has been shown to inhibit the activity of specific enzymes, such as topoisomerase II and DNA polymerase, leading to the disruption of DNA replication and repair.
実験室実験の利点と制限
The advantages of using 4-(2-fluoro-4-methoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinone in lab experiments include its high purity, good solubility, and diverse biological activities. However, its limitations include its relatively high cost and limited availability, which may hinder its widespread use in scientific research.
将来の方向性
There are several future directions for the scientific research on 4-(2-fluoro-4-methoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinone. These include:
1. Further investigation of its anticancer activity and the underlying molecular mechanisms.
2. Exploration of its potential as an antimicrobial agent for the treatment of infectious diseases.
3. Development of novel derivatives with improved biological activities and pharmacokinetic properties.
4. Evaluation of its potential as a lead compound for the development of new drugs for various therapeutic applications.
In conclusion, this compound is a promising chemical compound with diverse biological activities and potential therapeutic applications. Its synthesis method is well-established, and its mechanism of action and biochemical effects have been extensively studied. Further research is needed to fully understand its potential and limitations and to explore its future applications in various fields of medicine and biotechnology.
合成法
The synthesis of 4-(2-fluoro-4-methoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinone involves the reaction of 2-fluoro-4-methoxybenzaldehyde and 3-methoxybenzylamine with 1,4-dioxane and acetic acid in the presence of a catalyst. This method has been optimized to yield high purity and good yield of the compound.
科学的研究の応用
The potential therapeutic applications of 4-(2-fluoro-4-methoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinone have been explored in various scientific studies. This compound has been found to exhibit significant anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, it has been shown to possess antimicrobial activity against a broad range of microorganisms, including bacteria and fungi.
特性
IUPAC Name |
4-[(2-fluoro-4-methoxyphenyl)methyl]-1-[(3-methoxyphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c1-25-17-5-3-4-15(10-17)12-23-9-8-22(14-20(23)24)13-16-6-7-18(26-2)11-19(16)21/h3-7,10-11H,8-9,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKFSZMJDPSBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(C(=O)C2)CC3=CC(=CC=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5426969.png)
![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-5-ethyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5426972.png)
![N'-[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]benzohydrazide](/img/structure/B5426989.png)
![N-{3-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5427000.png)
![2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide dihydrochloride](/img/structure/B5427013.png)
![ethyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5427016.png)

![2-[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5427032.png)
![4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5427036.png)
![4-{4-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5427038.png)
![1-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-1-oxobutan-2-one](/img/structure/B5427051.png)
![1-[3-amino-2-(3,4-dichlorobenzoyl)-6-methyl-4-(3-pyridinyl)-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone](/img/structure/B5427061.png)

